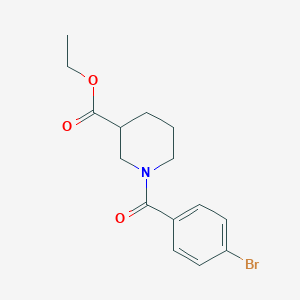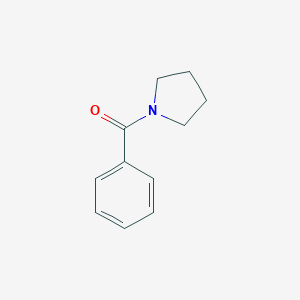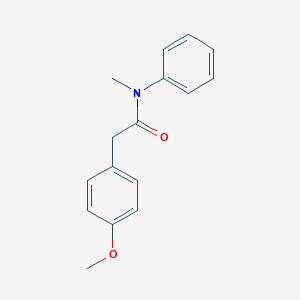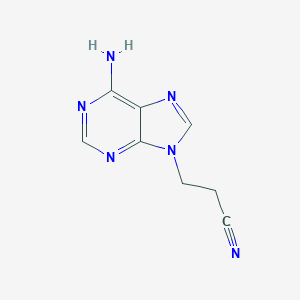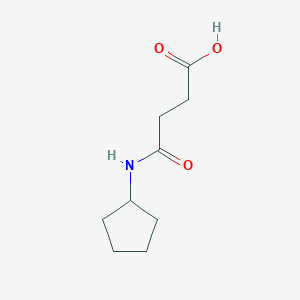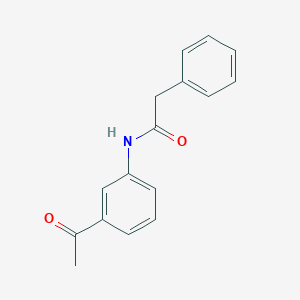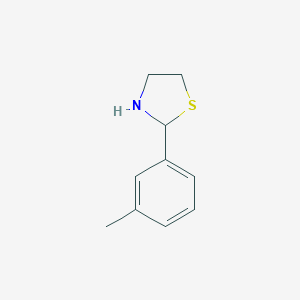![molecular formula C16H13N B181189 6,11-dihydro-5H-benzo[b]carbazole CAS No. 22044-93-5](/img/structure/B181189.png)
6,11-dihydro-5H-benzo[b]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,11-dihydro-5H-benzo[b]carbazole is a heterocyclic compound that has been extensively studied for its potential applications in various fields of research. It is a bicyclic aromatic compound that contains a benzene ring fused to a carbazole ring. The compound has a molecular formula of C14H11N and a molecular weight of 193.25 g/mol.
Mécanisme D'action
The mechanism of action of 6,11-dihydro-5H-benzo[b]carbazole depends on its specific application. In medicinal chemistry, the compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. In material science and organic electronics, the compound's mechanism of action is related to its electronic properties, such as its ability to transport charge and emit light.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6,11-dihydro-5H-benzo[b]carbazole depend on its specific application. In medicinal chemistry, the compound has been shown to have anticancer activity, as well as the ability to inhibit the activity of certain enzymes. In material science and organic electronics, the compound's effects are related to its electronic properties, such as its ability to transport charge and emit light.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6,11-dihydro-5H-benzo[b]carbazole in lab experiments include its high electron mobility, good luminescence properties, and ability to inhibit the activity of certain enzymes. However, the compound's limitations include its relatively low solubility in common organic solvents, as well as its potential toxicity and carcinogenicity.
Orientations Futures
For research on 6,11-dihydro-5H-benzo[b]carbazole include investigating its potential as an anticancer agent, as well as its use in organic electronics and material science. Specifically, further research could focus on developing more efficient synthesis methods for the compound, as well as exploring its potential applications in other fields of research, such as catalysis and photovoltaics. Additionally, research could focus on developing new derivatives of the compound with improved properties, such as higher solubility and lower toxicity.
Méthodes De Synthèse
The synthesis of 6,11-dihydro-5H-benzo[b]carbazole can be achieved through several methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Suzuki-Miyaura coupling reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with a tryptamine derivative in the presence of a Lewis acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-aryl-ethylamine with a carbonyl compound in the presence of an acid catalyst. The Suzuki-Miyaura coupling reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Applications De Recherche Scientifique
6,11-dihydro-5H-benzo[b]carbazole has been studied for its potential applications in various fields of research, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, the compound has been investigated for its potential as an anticancer agent, as well as its ability to inhibit the activity of certain enzymes. In material science, the compound has been studied for its potential use in organic light-emitting diodes (OLEDs), due to its high electron mobility and good luminescence properties. In organic electronics, the compound has been investigated for its potential use in organic field-effect transistors (OFETs), due to its high charge mobility and good stability.
Propriétés
Numéro CAS |
22044-93-5 |
|---|---|
Formule moléculaire |
C16H13N |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
6,11-dihydro-5H-benzo[b]carbazole |
InChI |
InChI=1S/C16H13N/c1-2-6-12-10-16-14(9-11(12)5-1)13-7-3-4-8-15(13)17-16/h1-8,17H,9-10H2 |
Clé InChI |
ISIMQKUGRYBTPI-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2CC3=C1C4=CC=CC=C4N3 |
SMILES canonique |
C1C2=CC=CC=C2CC3=C1C4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



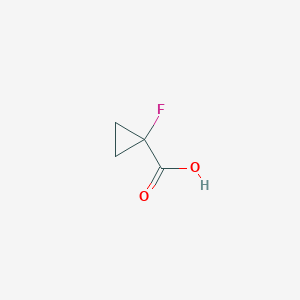
![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid](/img/structure/B181112.png)
